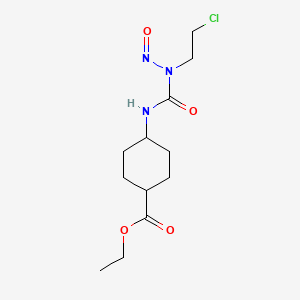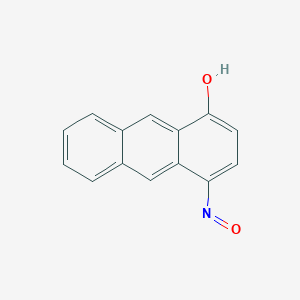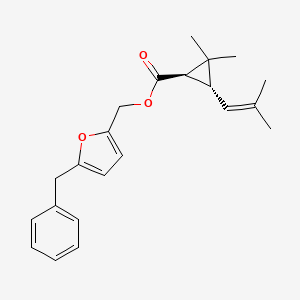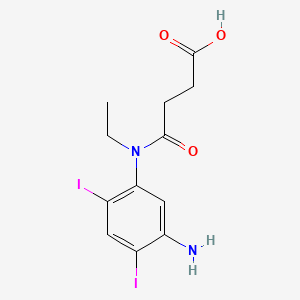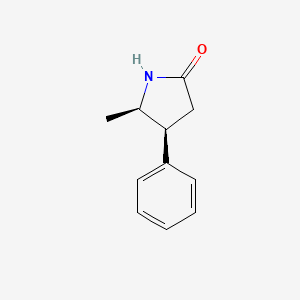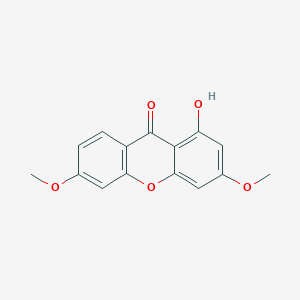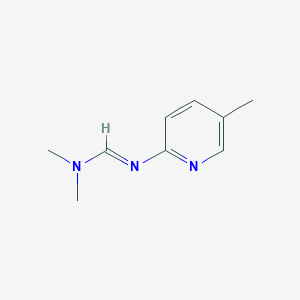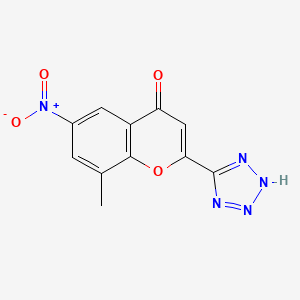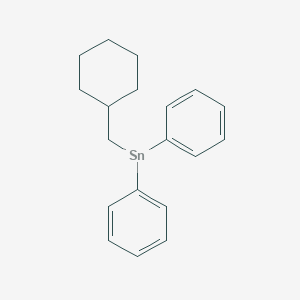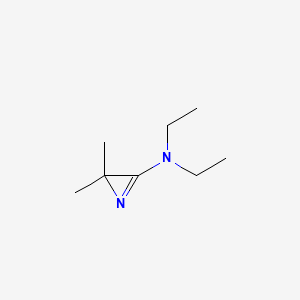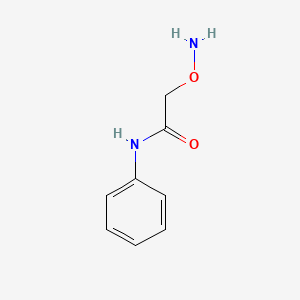
2-(Aminooxy)-n-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminooxy)-n-phenylacetamide is an organic compound that features an aminooxy functional group attached to a phenylacetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-n-phenylacetamide typically involves the reaction of phenylacetic acid with hydroxylamine to form the corresponding oxime, followed by reduction to the aminooxy derivative. The reaction conditions often include the use of catalysts such as aniline or p-phenylenediamine to accelerate the formation of the oxime bond . The process is usually carried out in aqueous media under mild conditions to ensure high chemoselectivity and stability of the oxime bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminooxy)-n-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the oxime to the corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso compounds, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-(Aminooxy)-n-phenylacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Aminooxy)-n-phenylacetamide involves its ability to form stable oxime bonds with carbonyl groups. This reactivity is utilized in bioconjugation and the modification of biomolecules. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Molecular targets include enzymes with carbonyl-containing substrates, such as aminotransferases .
Comparación Con Compuestos Similares
Similar Compounds
Aminooxyacetic acid: Similar in structure but with a carboxylic acid group instead of a phenylacetamide.
O-Benzylhydroxylamine: Contains a benzyl group instead of a phenylacetamide.
O-Allylhydroxylamine: Features an allyl group in place of the phenylacetamide.
Uniqueness
2-(Aminooxy)-n-phenylacetamide is unique due to its phenylacetamide backbone, which provides distinct reactivity and stability compared to other aminooxy compounds. This uniqueness makes it particularly useful in specific bioconjugation and synthetic applications .
Propiedades
Número CAS |
33116-18-6 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
2-aminooxy-N-phenylacetamide |
InChI |
InChI=1S/C8H10N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |
Clave InChI |
UWGFBSKJHHYPHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
